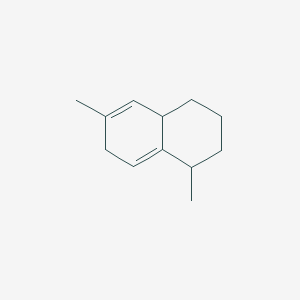
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system
Méthodes De Préparation
The synthesis of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves several steps, typically starting from naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction conditions are carefully controlled to ensure selective hydrogenation and the formation of the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a model compound in studies of hydrogenation and substitution reactions.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene can be compared with other similar compounds, such as:
- 1,2,3,4,4a,7-Hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
- 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethyl-naphthalene
- 4,10-Dimethyl-7-isopropyl [4,4,0]-bicyclo-1,4-decadiene
- Cadina-1(2),4-diene
These compounds share structural similarities with this compound but differ in the position and nature of substituents on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties .
Propriétés
Numéro CAS |
160246-63-9 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C12H18/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h7-8,10-11H,3-6H2,1-2H3 |
Clé InChI |
QGTMZWLJWLJTMR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2C1=CCC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


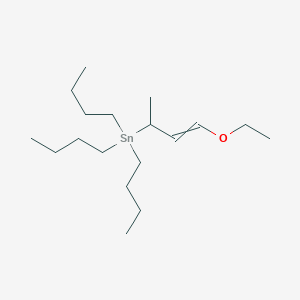
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
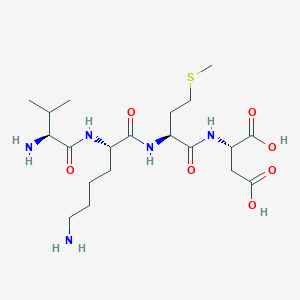
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
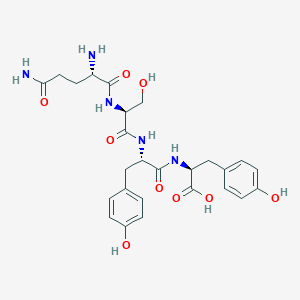
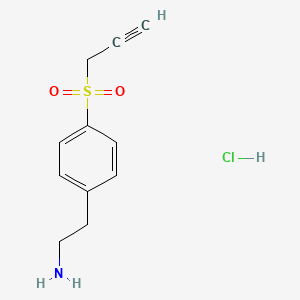
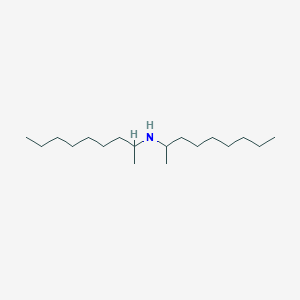
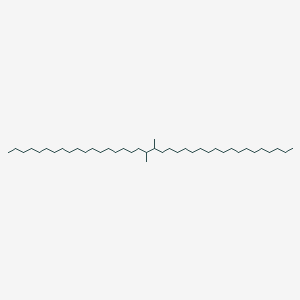
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
